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Compound of Interest

Compound Name:
4-Chloro-pentanoic acid ethyl

ester

Cat. No.: B3190411 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Chloro-
pentanoic acid ethyl ester (CAS No. 41869-16-3). Due to the limited availability of published

experimental spectra for this specific compound, this guide presents predicted Nuclear

Magnetic Resonance (NMR) data and expected Infrared (IR) and Mass Spectrometry (MS)

characteristics based on its chemical structure and data from analogous compounds. Detailed

experimental protocols for acquiring such spectra are also provided to facilitate laboratory

analysis.

Chemical Structure and Properties
IUPAC Name: ethyl 4-chloropentanoate

Molecular Formula: C₇H₁₃ClO₂[1][2]

Molecular Weight: 164.63 g/mol [1][2]

CAS Number: 41869-16-3[1][2]
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Predictive models are often employed in the absence of experimental spectra to estimate

chemical shifts. The following tables summarize the predicted ¹H and ¹³C NMR data for 4-
Chloro-pentanoic acid ethyl ester.[1][3]

Table 1: Predicted ¹H NMR Spectral Data

Protons
Chemical Shift
(ppm)

Multiplicity Integration

CH₃ (ester) 1.25 triplet 3H

CH₂ (ester) 4.14 quartet 2H

CH₂ (C3) 2.05 multiplet 2H

CH₂ (C2) 2.40 triplet 2H

CH (C4) 4.20 multiplet 1H

CH₃ (C5) 1.55 doublet 3H

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Chemical Shift (ppm)

C=O 172.5

O-CH₂ 60.5

CH-Cl 55.0

CH₂ (C3) 35.0

CH₂ (C2) 30.0

CH₃ (C5) 22.0

O-CH₂-CH₃ 14.2
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The IR spectrum of 4-Chloro-pentanoic acid ethyl ester is expected to exhibit characteristic

absorption bands corresponding to its functional groups.

Table 3: Expected IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Description

C=O (ester) 1750 - 1735 Strong, sharp absorption

C-O (ester) 1300 - 1000 Strong absorption

C-Cl 800 - 600 Moderate to strong absorption

C-H (sp³) 3000 - 2850 Medium to strong absorption

Mass Spectrometry (MS)
The mass spectrum of 4-Chloro-pentanoic acid ethyl ester will show the molecular ion peak

and various fragment ions. Due to the presence of chlorine, an isotopic pattern for chlorine-

containing fragments is expected (M and M+2 peaks in an approximate 3:1 ratio).

Table 4: Expected Mass Spectrometry Fragmentation

m/z Fragment Ion Description

164/166 [M]⁺ Molecular ion

129 [M - Cl]⁺ Loss of chlorine radical

119 [M - OCH₂CH₃]⁺ Loss of ethoxy radical

73 [C₄H₉O]⁺ Alpha-cleavage

63/65 [C₃H₆Cl]⁺

Experimental Protocols
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of 4-Chloro-pentanoic acid ethyl ester.
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Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 4-Chloro-pentanoic acid ethyl
ester in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR

tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if

required.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters

include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets

for each carbon. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for

quaternary carbons.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the

chemical shifts to the internal standard.

Infrared (IR) Spectroscopy
Objective: To obtain the IR spectrum of liquid 4-Chloro-pentanoic acid ethyl ester.

Methodology:

Sample Preparation: As a liquid, the sample can be analyzed neat. Place a drop of the

compound between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean, empty salt plates.
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Place the sample-loaded salt plates in the sample holder.

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

Data Processing: The instrument software will automatically subtract the background

spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
Objective: To obtain the mass spectrum of 4-Chloro-pentanoic acid ethyl ester.

Methodology:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a volatile liquid, a direct injection or a GC-MS interface can be used.

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce

fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: An electron multiplier or other suitable detector records the abundance of each

ion.

Data Processing: The mass spectrum is generated by plotting the relative abundance of ions

against their m/z values.

Visualization
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Caption: Workflow for the spectral analysis of 4-Chloro-pentanoic acid ethyl ester.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3190411#spectral-data-of-4-chloro-pentanoic-acid-
ethyl-ester-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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